

Comparison of international regulatory limits for endosulfan sulfate

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Compound of Interest

Compound Name: Endosulfan Sulfate

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Global Endosulfan Sulfate Limits: A Comparative Regulatory Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of international regulatory limits for **endosulfan sulfate**, a persistent and toxic metabolite of the organochlorine insecticide endosulfan. The data presented is intended to serve as a valuable resource for professionals in research and development, offering insights into the global regulatory landscape and the scientific basis for these limits. Regulatory limits for endosulfan are typically defined as the sum of the alpha and beta isomers of endosulfan and its metabolite, **endosulfan sulfate**.

Regulatory Limits for Endosulfan Sulfate in Food and Water

Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for endosulfan and its sulfate metabolite in various food commodities and have set guidelines for its presence in drinking water. These limits are legally enforceable and are established to protect public health.

Maximum Residue Limits (MRLs) in Food Commodities

The following table summarizes the MRLs for the sum of endosulfan (alpha and beta isomers) and **endosulfan sulfate** in selected food commodities as established by the Codex Alimentarius, the United States Environmental Protection Agency (EPA), the European Union (EU), and Australia/New Zealand. It is important to note that the use of endosulfan is now banned or severely restricted in many regions, and MRLs are often set at the limit of quantification (LOQ), which is the lowest level that can be reliably detected by analytical methods.

Commodity	Codex Alimentarius MRL (mg/kg)	United States (EPA) Tolerance (mg/kg)	European Union (EU) MRL (mg/kg)	Australia & New Zealand MRL (mg/kg)
Tea, Green, Black	10	24	0.01	T30
Soya bean (dry)	1	1.0	0.01	-
Tomato	0.5	2.0	0.5	2
Potato	0.05	0.2	0.05	0.2
Apples	1	1.0	0.01	1
Grapes	1	2.0	0.01	1
Cotton seed	0.3	1.0	0.01	0.5
Milk	0.01	0.5 (fat basis)	0.005	0.2 (in the fat)
Meat (from mammals other than marine mammals)	0.2 (fat)	13.0 (fat of cattle, goats, hogs, horses, sheep)	0.1* (fat)	0.2 (in the fat)

(*) At or about the limit of determination. T: Temporary MRL. Note: The residue definition for compliance with the MRL is the sum of alpha-endosulfan, beta-endosulfan, and **endosulfan sulfate**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Regulatory Limits in Drinking Water

The guideline values for endosulfan (including its sulfate metabolite) in drinking water are established to protect consumers from potential adverse health effects.

Regulatory Body	Guideline Value (mg/L)
World Health Organization (WHO)	No formal guideline value; a health-based value of 0.02 mg/L can be calculated.[5]
Australian National Health and Medical Research Council (NHMRC)	0.02[6]
United States Environmental Protection Agency (EPA)	No established drinking water standard under the Safe Drinking Water Act. Recommends that the amount of endosulfan sulfate in lakes, rivers, and streams should not be more than 62 micrograms per liter (µg/L).[7][8]
Health Canada	No specific guideline for endosulfan in the Guidelines for Canadian Drinking Water Quality.

Experimental Protocols for Establishing Regulatory Limits

The establishment of regulatory limits for pesticides like **endosulfan sulfate** is a scientifically rigorous process based on a comprehensive evaluation of toxicological data. The primary goal is to determine a safe level of exposure for humans over a lifetime without an appreciable risk of adverse health effects. This is typically achieved by identifying the No-Observed-Adverse-Effect Level (NOAEL) from animal studies and applying safety factors to account for inter- and intra-species differences.

The key toxicological studies that form the basis for the regulatory limits of endosulfan include chronic toxicity studies in rats and developmental toxicity studies in rabbits. These studies are generally conducted following internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Chronic Toxicity Study (based on OECD Test Guideline 452)

A chronic toxicity study is designed to evaluate the adverse effects of a substance following long-term, repeated exposure. For endosulfan, a key study was a 2-year chronic toxicity/carcinogenicity study in rats.

- **Test System:** Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group.[9]
- **Dosing:** The test substance is administered in the diet at various dose levels, including a control group receiving the diet without the test substance. For the pivotal endosulfan study, dietary concentrations of 0, 3, 7.5, 15, and 75 ppm were used.[9]
- **Duration:** The study duration is typically 24 months for rats.[9]
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly. Hematology, clinical chemistry, and urinalysis are performed at regular intervals (e.g., 3, 6, 12, 18, and 24 months).
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for any pathological changes. In the case of endosulfan, the critical effects observed in rats at the highest dose were reduced body weight gain and an increased incidence of kidney damage (progressive glomerulonephrosis and blood vessel aneurysms).[9]
- **NOAEL Determination:** The highest dose at which no statistically or biologically significant adverse effects are observed is determined as the NOAEL. For the chronic rat study with endosulfan, the NOAEL was established at 15 ppm, equivalent to 0.6 mg/kg body weight/day.[9]

Prenatal Developmental Toxicity Study (based on OECD Test Guideline 414)

A prenatal developmental toxicity study is designed to assess the potential of a substance to cause adverse effects on the developing embryo or fetus when the mother is exposed during pregnancy. For endosulfan, a developmental toxicity study in rabbits was a key part of the risk assessment.

- **Test System:** Pregnant rabbits (e.g., New Zealand White) are used.

- **Dosing:** The test substance is typically administered by oral gavage once daily during the period of major organogenesis.
- **Duration:** Dosing usually occurs from day 6 to day 18 of gestation for rabbits.
- **Maternal Observations:** The does are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
- **Fetal Examination:** Shortly before the expected day of delivery, the does are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- **NOAEL Determination:** The NOAEL for both maternal and developmental toxicity is determined.

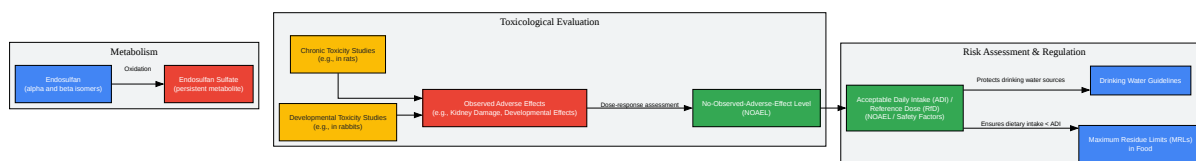
From Toxicity Data to Regulatory Limits

The NOAEL from the most sensitive species in the most relevant study is used to calculate an Acceptable Daily Intake (ADI) or a Reference Dose (RfD). This is done by dividing the NOAEL by safety factors (typically 100) to account for extrapolation from animals to humans (a factor of 10) and for variability within the human population (a factor of 10).

The ADI is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. MRLs for food commodities are then set at levels that are consistent with good agricultural practice and ensure that the total dietary intake of the pesticide from all sources does not exceed the ADI.

Signaling Pathway and Regulatory Workflow

The following diagram illustrates the metabolic pathway of endosulfan to its more persistent sulfate metabolite and the logical workflow from toxicological studies to the establishment of regulatory limits.



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